molecular formula C34H64O15 B11936806 Propargyl-PEG13-Boc

Propargyl-PEG13-Boc

Cat. No.: B11936806
M. Wt: 712.9 g/mol
InChI Key: ZSHSGYWPZFHQJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG13-Boc typically involves the following steps:

    Starting Material: The synthesis begins with a polyethylene glycol (PEG) chain of defined length.

    Propargylation: The PEG chain is functionalized with a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.

    Boc Protection: The terminal hydroxyl group of the PEG chain is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and purity across batches.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG13-Boc undergoes several types of chemical reactions, including:

    Click Chemistry: The propargyl group participates in CuAAC reactions with azide-containing molecules to form triazole linkages.

    Deprotection: The Boc group can be removed under acidic conditions to expose the terminal amine group.

Common Reagents and Conditions

    CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.

    Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc protecting group.

Major Products Formed

    Triazole Linkages: The primary product of the CuAAC reaction is a stable triazole linkage.

    Amine-Terminated PEG: Deprotection of the Boc group yields an amine-terminated PEG chain.

Scientific Research Applications

Propargyl-PEG13-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.

    Biology: Facilitates the conjugation of biomolecules for various biological studies.

    Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and in drug delivery systems.

Mechanism of Action

The mechanism of action of Propargyl-PEG13-Boc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG13-acid: Contains a carboxylic acid group instead of a Boc group.

    Propargyl-PEG13-amine: Features an amine group instead of a Boc group.

Uniqueness

Propargyl-PEG13-Boc is unique due to its combination of a propargyl group and a Boc protecting group, which allows for versatile applications in click chemistry and PROTAC synthesis. The Boc group provides stability and protection during synthetic processes, which can be selectively removed under acidic conditions to reveal the functional amine group.

Properties

Molecular Formula

C34H64O15

Molecular Weight

712.9 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3

InChI Key

ZSHSGYWPZFHQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Origin of Product

United States

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